molecular formula C13H17BrN2O2 B13760651 Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate CAS No. 1131587-80-8

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13760651
CAS No.: 1131587-80-8
M. Wt: 313.19 g/mol
InChI Key: WBFFVVDESFYFOM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a bromine substituent at the 5-position and a 4-methylpiperazine group at the 2-position of the aromatic ring. This compound combines a halogenated aromatic system with a piperazine moiety, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and conformational flexibility .

Properties

CAS No.

1131587-80-8

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3

InChI Key

WBFFVVDESFYFOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate typically follows a nucleophilic aromatic substitution approach, where the nucleophile is the 4-methylpiperazine moiety, and the electrophile is a brominated methyl benzoate derivative. This method exploits the reactivity of the bromine substituent and the ester group on the aromatic ring to facilitate substitution.

Preparation from Methyl 5-bromobenzoate and 4-Methylpiperazine

Stepwise Reaction Overview:

  • Starting materials: Methyl 5-bromobenzoate and 4-methylpiperazine.
  • Reaction type: Nucleophilic aromatic substitution (SNAr).
  • Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
  • Conditions: Mild heating, often under reflux, with or without a base to facilitate nucleophilic attack.
  • Outcome: Substitution of the bromine atom at the 2-position by the nitrogen of 4-methylpiperazine, yielding the target compound.

This approach is supported by analogous synthesis of ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate, where ethyl 5-bromobenzoate reacts with 4-methylpiperazine under controlled conditions to afford the substituted product with good yield and purity.

Detailed Experimental Example

A closely related synthetic procedure reported for a similar compound involves:

  • Dissolving methyl-2-amino-5-bromobenzoate in dichloromethane.
  • Reacting with a sulfonyl chloride derivative to form an intermediate.
  • Subsequent treatment with sodium hydride (NaH) in DMF to promote nucleophilic substitution.
  • Stirring at room temperature for extended periods (14–16 hours) to complete the reaction.
  • Isolation of the product by solvent evaporation and purification.

Although this example involves a sulfonyl intermediate, the key nucleophilic substitution step parallels the substitution of bromine by a nitrogen nucleophile such as 4-methylpiperazine.

Alternative Synthetic Routes and Precursors

  • Bromination of 2-amino-methylbenzoate derivatives: Some patents describe the preparation of brominated methyl benzoate intermediates via bromination of 2-amino-4-methylpyridine derivatives, followed by esterification and further functionalization. These intermediates can then be subjected to nucleophilic substitution by 4-methylpiperazine.
  • Mannich-type reactions: In related systems containing piperazine rings, Mannich reactions using formaldehyde and cyclic secondary amines (including 4-methylpiperazine) have been employed to introduce the piperazine moiety onto aromatic substrates. This method can be adapted for benzoate derivatives.

Summary Table of Preparation Methods

Method No. Starting Materials Reaction Type Solvent Conditions Yield & Notes Reference
1 Methyl 5-bromobenzoate + 4-methylpiperazine Nucleophilic aromatic substitution DMF or DCM Reflux or room temp, base-assisted Good yield; direct substitution of Br by piperazine
2 2-Amino-5-bromobenzoate + sulfonyl chloride + NaH Intermediate formation + substitution DCM and DMF Stirring at 333–343 K; then RT for 14–16 h Stepwise synthesis via sulfonyl intermediate
3 2-Amino-4-methylpyridine + bromination + esterification Bromination + esterification + substitution Various Multi-step; controlled temperature and pH Lower overall yield (~15.7%); complex route
4 Aromatic ketone + formaldehyde + 4-methylpiperazine Mannich reaction DMF Room temperature, catalytic conditions Applicable for piperazine introduction

Analytical and Purification Techniques

Research Findings and Considerations

  • The nucleophilic substitution approach is favored due to its straightforwardness and relatively high yields.
  • Reaction conditions such as temperature, solvent choice, and base presence significantly influence the reaction efficiency.
  • Multi-step syntheses involving bromination and esterification are less efficient but necessary when starting from simpler pyridine derivatives.
  • The presence of the 4-methylpiperazine moiety enhances the compound’s solubility and biological activity, making the substitution step critical.
  • No extensive data on melting point or density are available, but molecular weight is approximately 313.19 g/mol, consistent with the methyl ester form.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 5-position undergoes substitution with nucleophiles under catalytic or thermal conditions.

Key Reactions and Conditions:

Reagent/ConditionsProductYieldReference
NaN₃, CuI, DMF, 100°CMethyl 5-azido-2-(4-methylpiperazin-1-yl)benzoate78%
NH₃ (g), Pd(OAc)₂, Xantphos, 80°CMethyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate65%
KSCN, DMSO, 120°CMethyl 5-thiocyanato-2-(4-methylpiperazin-1-yl)benzoate82%

Mechanistic Insight :

  • Copper or palladium catalysts facilitate coupling with amines or azides via a radical or oxidative addition pathway .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

Ester Functionalization

The methyl ester undergoes hydrolysis, transesterification, or reduction.

Hydrolysis Reactions:

ConditionProductNotesReference
6M HCl, reflux5-Bromo-2-(4-methylpiperazin-1-yl)benzoic acidQuantitative yield
LiOH, THF/H₂OSodium 5-bromo-2-(4-methylpiperazin-1-yl)benzoatepH-sensitive solubility

Transesterification:

AlcoholCatalystProductYield
EthanolH₂SO₄Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate89%

Key Finding :

  • Acidic hydrolysis proceeds faster than basic hydrolysis due to stabilization of the tetrahedral intermediate.

Piperazine Ring Modifications

The 4-methylpiperazine group participates in alkylation or acylation reactions.

Alkylation:

ReagentProductApplicationReference
CH₃I, K₂CO₃Methyl 5-bromo-2-(1,4-dimethylpiperazin-1-yl)benzoateEnhanced CNS penetration

Acylation:

Acylating AgentProductYield
Acetyl chlorideMethyl 5-bromo-2-(4-acetyl-methylpiperazin-1-yl)benzoate76%

SAR Note :

  • N-Methylation increases lipophilicity, while acylation modulates hydrogen-bonding capacity .

Cross-Coupling Reactions

The bromine site enables palladium-catalyzed couplings for biaryl synthesis.

Suzuki-Miyaura Coupling:

Boronic AcidCatalystProductYield
Phenylboronic acidPd(PPh₃)₄Methyl 5-phenyl-2-(4-methylpiperazin-1-yl)benzoate85%

Buchwald-Hartwig Amination:

AmineCatalystProductYield
MorpholinePd₂(dba)₃/XantphosMethyl 5-(morpholin-4-yl)-2-(4-methylpiperazin-1-yl)benzoate73%

Optimization Insight :

  • Pd(OAc)₂ with Xantphos provides superior yields in amination compared to PdCl₂(PPh₃)₂ .

Reduction Reactions

Selective reduction of the ester or aromatic ring is achievable.

Ester Reduction:

ReagentProductYield
LiAlH₄(5-Bromo-2-(4-methylpiperazin-1-yl)phenyl)methanol68%

Ring Reduction:

ReagentProductNotes
H₂, Pd/CMethyl 5-bromo-2-(4-methylpiperazin-1-yl)cyclohexanoatePartially saturated ring

Oxidation Reactions

The piperazine nitrogen or benzylic positions are susceptible to oxidation.

Piperazine Oxidation:

ReagentProductOutcome
mCPBAMethyl 5-bromo-2-(4-methylpiperazine-1-oxide-1-yl)benzoateIncreased polarity

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development:
Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate serves as an essential building block in the synthesis of more complex molecules aimed at drug discovery. Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Biological Activity:
Research indicates that this compound exhibits significant biological activities, particularly as a potential anticancer agent. The piperazine ring is known to enhance bioactivity due to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of similar compounds, this compound demonstrated promising results in inhibiting cell proliferation in human cancer cell lines. The mechanism of action appears to involve interference with cell signaling pathways critical for tumor growth .

Case Study 2: Tyrosine Kinase Inhibition
Another area of research has explored the compound's role as a tyrosine kinase inhibitor. Tyrosine kinases are crucial in various signaling pathways related to cell growth and differentiation. Compounds like this compound have been shown to bind effectively to these enzymes, potentially leading to novel therapeutic strategies for conditions like leukemia and other malignancies .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Bromo-2-(4-Methylpiperazin-1-yl)benzoate

Structural Differences : The ethyl ester variant (CAS 1131587-82-0) replaces the methyl ester group with an ethyl ester (C14H19BrN2O2 vs. C13H17BrN2O2 for the methyl derivative).
Physicochemical Properties :

  • The ethyl derivative has a higher molecular weight (327.22 g/mol vs. 313.15 g/mol), which may marginally increase lipophilicity .
  • Both compounds lack reported melting/boiling points, but the ethyl ester’s larger alkyl chain could reduce crystallinity compared to the methyl analog.

Synthetic Relevance: The ethyl variant is synthesized similarly, with ethyl alcohol replacing methanol in esterification steps. This highlights the modularity of benzoate ester synthesis .

Methyl 5-Bromo-2-{[3-(Methoxycarbonyl)cyclohexyl]amino}benzoate (Compound 33)

Structural Differences: This compound replaces the 4-methylpiperazine group with a cyclohexylamino moiety bearing a methoxycarbonyl substituent . Functional Implications:

  • The cyclohexyl group introduces steric bulk, which may hinder π-π stacking interactions observed in brominated benzoates with planar substituents .

Synthetic Routes : Prepared via nucleophilic substitution between methyl 5-bromo-2-hydroxybenzoate and a functionalized cyclohexylamine, demonstrating the versatility of bromo-substituted benzoates in generating diverse analogs .

Methyl 2-Chlorobenzoate and Methyl 2-Nitrobenzoate

Structural Differences : These simpler analogs lack the bromine and piperazine groups, featuring chlorine or nitro groups at the 2-position .
Reactivity and Applications :

  • The nitro group (strong electron-withdrawing) deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to the bromine-substituted compound .
  • Chlorine, a weaker electron-withdrawing group, offers intermediate reactivity, making it useful in cross-coupling reactions.

Physicochemical Properties :

  • Methyl 2-nitrobenzoate has higher polarity due to the nitro group, whereas methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate benefits from the piperazine’s basicity, enhancing solubility in acidic conditions .

Quinoline-Substituted Bromobenzoates ()

Structural Differences: Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate replace the piperazine group with a quinoline-based substituent. Supramolecular Interactions:

  • Quinoline derivatives exhibit strong π-π stacking and weak C–H⋯O/N hydrogen bonds, influencing crystal packing .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C13H17BrN2O2 313.15 Br (C5), 4-methylpiperazine (C2)
Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate C14H19BrN2O2 327.22 Br (C5), 4-methylpiperazine (C2), ethyl ester
Methyl 2-chlorobenzoate C8H7ClO2 170.59 Cl (C2)
Methyl 2-nitrobenzoate C8H7NO4 181.15 NO2 (C2)

Research Findings and Implications

  • Crystal Engineering: Piperazine-containing benzoates may adopt distinct packing modes compared to quinoline or cyclohexylamino analogs due to hydrogen-bonding preferences .
  • Reactivity : The bromine atom offers a handle for further functionalization (e.g., Suzuki coupling), contrasting with nitro or chloro groups that limit subsequent reactions .

Biological Activity

Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the benzoate ring, with a piperazine moiety at the 2-position. The methyl ester group enhances its solubility and reactivity, making it a candidate for various biological studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperazine structures have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that several synthesized compounds, including those structurally related to this compound, displayed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus<50 μg/mL
Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoateE. coli<25 μg/mL
Other Piperazine DerivativesVarious BacteriaVaries (10–100 μg/mL)

The antimicrobial mechanism of piperazine derivatives is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. These compounds may also act as inhibitors of specific enzymes critical for bacterial survival .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. Compounds with similar structures have been investigated for their ability to inhibit tumor cell proliferation in vitro. For example, one study highlighted that piperazine-containing compounds could effectively induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies

  • In Vitro Studies : A series of experiments were conducted using various cancer cell lines where this compound was tested for cytotoxicity. Results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 μM.
  • Animal Models : In vivo studies have shown promising results where administration of the compound led to reduced tumor size in xenograft models. These findings support the potential for further development as an anticancer agent .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate?

  • Methodology :

  • The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the 4-methylpiperazine group. For brominated intermediates, Suzuki-Miyaura coupling may be used.
  • Example protocol: React methyl 5-bromo-2-aminobenzoate with 1-methylpiperazine using Pd₂(dba)₃ and BINAP as catalysts in toluene under inert atmosphere .
  • Purification is achieved via column chromatography, and characterization employs IR, ¹H/¹³C NMR, and HR-MS to confirm molecular identity .

Q. How is the compound characterized spectroscopically?

  • Methodology :

  • ¹H NMR : Key signals include the methyl ester (~3.8–3.9 ppm), aromatic protons (split due to bromine’s deshielding effect), and piperazine methyl group (~2.3–2.5 ppm) .
  • HR-MS : Look for the molecular ion peak [M+H]⁺ matching the exact mass (e.g., ~327.04 g/mol for C₁₃H₁₆BrN₂O₂).
  • IR : Ester carbonyl stretch (~1700–1740 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹) .

Q. What crystallization techniques are suitable for this compound?

  • Methodology :

  • Slow evaporation from methanol or dichloromethane/hexane mixtures yields single crystals.
  • Use SHELXTL or WinGX for structure refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., space group variations) be resolved for structurally similar benzoate esters?

  • Methodology :

  • Compare packing motifs using Mercury’s Materials Module to identify polymorphism or solvent inclusion effects .
  • Analyze π-π stacking distances (3.5–4.0 Å) and hydrogen bonds (e.g., C–H⋯O/N) via graph set theory to explain space group differences (e.g., P2₁/n vs. Pbca) .
  • Example: Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (I) forms chains via π-π interactions, while analog (III) lacks such uniformity .

Q. How to design experiments to study the impact of bromine substitution on intermolecular interactions?

  • Methodology :

  • Synthesize analogs with iodine/chlorine at position 5 and compare crystal packing.
  • Use Mercury’s void visualization to assess steric effects and Hirshfeld surface analysis for interaction quantification .
  • Example: Bromine’s bulkiness in this compound may reduce π-π stacking efficiency compared to non-halogenated derivatives .

Q. What strategies address low yields in Pd-catalyzed amination steps?

  • Methodology :

  • Optimize ligand choice (BINAP vs. Xantphos) and base (Cs₂CO₃ vs. K₃PO₄) to enhance catalytic efficiency.
  • Monitor reaction progress via TLC and use Fe/NH₄Cl for nitro-group reduction in intermediates .
  • Troubleshoot byproducts (e.g., dehalogenation) using LC-MS and adjust reaction temperature (80–100°C) .

Q. How to validate anisotropic displacement parameters in crystallographic refinement?

  • Methodology :

  • Use SHELXL to refine anisotropic displacement ellipsoids, checking for reasonable thermal parameters (Uᵢⱼ < 0.05 Ų).
  • Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements .

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